molecular formula C6H12F2N2 B13630352 2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine

2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine

Cat. No.: B13630352
M. Wt: 150.17 g/mol
InChI Key: KYJYBBYDQZDQEJ-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine is a chemical compound with the molecular formula C6H12F2N2. This compound features a difluoromethyl group attached to an azetidine ring, which is further connected to an ethanamine chain. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine typically involves the introduction of the difluoromethyl group to an azetidine ring. One common method involves the reaction of azetidine with difluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using difluoromethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce primary amines .

Scientific Research Applications

2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The azetidine ring structure also contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine: Similar in structure but with different substitution patterns.

    2-(Fluoromethyl)azetidin-1-yl]ethan-1-amine: Lacks the second fluorine atom, resulting in different chemical properties.

Uniqueness

2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

2-[3-(difluoromethyl)azetidin-1-yl]ethanamine

InChI

InChI=1S/C6H12F2N2/c7-6(8)5-3-10(4-5)2-1-9/h5-6H,1-4,9H2

InChI Key

KYJYBBYDQZDQEJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CCN)C(F)F

Origin of Product

United States

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